molecular formula C10H9BrN4O3S2 B13939050 N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide CAS No. 55250-68-5

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide

Cat. No.: B13939050
CAS No.: 55250-68-5
M. Wt: 377.2 g/mol
InChI Key: PGETUXJBIFHTLD-UHFFFAOYSA-N
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Description

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide is a chemical compound with the molecular formula C10H9BrN4O3S2. It is a member of the thiadiazole family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1,3,4-thiadiazole-2-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide
  • N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-fluorobenzamide
  • N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-iodobenzamide

Uniqueness

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

CAS No.

55250-68-5

Molecular Formula

C10H9BrN4O3S2

Molecular Weight

377.2 g/mol

IUPAC Name

4-bromo-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C10H9BrN4O3S2/c1-15-9(19-10(14-15)20(12,17)18)13-8(16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,17,18)

InChI Key

PGETUXJBIFHTLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC=C(C=C2)Br)SC(=N1)S(=O)(=O)N

Origin of Product

United States

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